D-Ribulose 5-phosphate sodium salt
Overview
Description
D-Ribulose 5-phosphate sodium salt is a chemical compound that plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. This compound is an intermediate in the pathway and is involved in the synthesis of nucleotides and amino acids. It is also significant in the Calvin cycle, which is part of the photosynthetic process in plants .
Mechanism of Action
- Methionine Salvage Pathway : Ru-5-P participates in the methionine salvage pathway, which recycles S-adenosylmethionine (SAM) and generates methionine. This pathway is crucial for maintaining cellular methylation processes .
Mode of Action:
Ru-5-P interacts with enzymes and proteins involved in various biochemical reactions:
- Enzymatic Reactions : Ru-5-P serves as a substrate for enzymes like ribose-5-phosphate isomerase and phosphopentomutase. These enzymes catalyze reactions that convert Ru-5-P into other metabolites .
Biochemical Pathways:
Ru-5-P impacts several pathways:
Carbon Fixation (Calvin Cycle): In photosynthetic organisms, Ru-5-P participates in carbon fixation during photosynthesis. It plays a role in converting carbon dioxide into organic compounds, such as glucose .
Lipopolysaccharide Biosynthesis: Ru-5-P contributes to the synthesis of lipopolysaccharides (LPS), essential components of bacterial cell walls .
Amino Acid Biosynthesis: Ru-5-P is involved in the biosynthesis of amino acids, including methionine and cysteine .
Secondary Metabolites and Antibiotics: Ru-5-P plays a role in the production of secondary metabolites and certain antibiotics .
Biochemical Analysis
Biochemical Properties
D-Ribulose 5-phosphate sodium salt interacts with various enzymes, proteins, and other biomolecules. It can be derived from 6-phosphogluconate by a dehydrogenase, or from xylulose 5-phosphate by ribulose phosphate 3-epimerase . These interactions are crucial for its role in the methionine salvage pathway and the pentose phosphate pathway .
Cellular Effects
This compound influences cell function by participating in various biochemical reactions. It plays a role in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics . It also impacts cell signaling pathways, gene expression, and cellular metabolism through its involvement in the pentose phosphate pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation or inhibition. It is involved in the interconversion of ribulose-5-phosphate to xylulose 5-phosphate during the pentose phosphate pathway . This process involves changes in gene expression and impacts various metabolic processes .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . It interacts with enzymes such as dehydrogenase and ribulose phosphate 3-epimerase, and can impact metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribulose 5-phosphate sodium salt can be synthesized from 6-phosphogluconate through the action of a dehydrogenase enzyme or from xylulose 5-phosphate via ribulose phosphate 3-epimerase . The preparation involves enzymatic reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized for maximum yield and purity, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: D-Ribulose 5-phosphate sodium salt undergoes several types of chemical reactions, including:
Isomerization: Conversion to ribose 5-phosphate via ribose-5-phosphate isomerase.
Epimerization: Conversion to xylulose 5-phosphate via ribulose phosphate 3-epimerase.
Phosphorylation: Involvement in the formation of ribulose 1,5-bisphosphate in the Calvin cycle.
Common Reagents and Conditions:
Isomerization and Epimerization: These reactions typically require specific enzymes and occur under physiological conditions (pH 7.2, 37°C).
Phosphorylation: Requires ATP and magnesium ions as cofactors.
Major Products:
Ribose 5-phosphate: An important precursor for nucleotide synthesis.
Xylulose 5-phosphate: An intermediate in the pentose phosphate pathway.
Scientific Research Applications
D-Ribulose 5-phosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.
Biology: Plays a role in the study of metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.
Medicine: Investigated for its potential role in metabolic disorders and its involvement in cellular redox balance.
Industry: Utilized in the production of nucleotides and amino acids, as well as in the synthesis of lipopolysaccharides and secondary metabolites
Comparison with Similar Compounds
Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway, involved in nucleotide synthesis.
Xylulose 5-phosphate: An epimer of ribulose 5-phosphate, also part of the pentose phosphate pathway.
Ribulose 1,5-bisphosphate: A phosphorylated form of ribulose 5-phosphate, essential in the Calvin cycle.
Uniqueness: D-Ribulose 5-phosphate sodium salt is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality makes it a critical compound in both energy metabolism and photosynthesis, distinguishing it from other similar compounds that may only participate in one of these pathways .
Properties
IUPAC Name |
disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPTNUBEFMKAU-CIFXRNLBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578016 | |
Record name | Disodium 5-O-phosphonato-D-ribulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-99-9 | |
Record name | Disodium 5-O-phosphonato-D-ribulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Ribulose 5-phosphate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.